(4-chlorophenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound “(4-chlorophenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone” is a benzothiazinone derivative characterized by:
- 1,1-Dioxido benzothiazin core: A sulfur-containing heterocycle with two sulfonyl oxygen atoms, enhancing electron-withdrawing properties.
- 4-(3-Methylphenyl) substituent: A hydrophobic aryl group at position 4 of the benzothiazin ring.
- 4-Chlorophenyl methanone: A ketone-linked 4-chlorophenyl group at position 2, contributing to steric bulk and polarity.
Properties
IUPAC Name |
(4-chlorophenyl)-[6-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFNO3S/c1-14-3-2-4-18(11-14)25-13-21(22(26)15-5-7-16(23)8-6-15)29(27,28)20-10-9-17(24)12-19(20)25/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKJGSXWVOPTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-chlorophenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a member of the benzothiazine family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.
- Molecular Formula : C₂₂H₁₅ClFNO₃S
- Molecular Weight : 427.9 g/mol
- CAS Number : 1114656-76-6
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising areas:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzothiazine derivatives. For instance, compounds similar to this compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various diseases:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease. Preliminary findings suggest that derivatives of this compound exhibit moderate inhibitory activity against AChE, with IC₅₀ values indicating potential efficacy .
| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
|---|---|---|
| Example 1 | 10.4 | 7.7 |
| Example 2 | 5.4 | 9.9 |
Cytotoxicity
The cytotoxic effects of this compound have also been assessed against cancer cell lines such as MCF-7 (breast cancer). These studies indicate that certain derivatives can induce cytotoxicity in a dose-dependent manner .
Case Studies and Research Findings
Recent research has focused on the structure-activity relationship (SAR) of benzothiazine derivatives. A notable study highlighted the importance of substituent groups on the phenyl rings for enhancing biological activity. The presence of electron-withdrawing groups like fluorine significantly improved enzyme inhibition profiles and cytotoxicity against cancer cells .
Molecular Docking Studies
Molecular docking studies provide insights into how these compounds interact at a molecular level with target proteins. For instance, docking simulations have revealed that halogen atoms in the structure facilitate strong interactions with active site residues of target enzymes, thereby enhancing inhibitory activity .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds within the benzothiazine family often exhibit antimicrobial properties. The compound may inhibit various bacterial strains due to its structural features that enhance lipophilicity, allowing for better membrane penetration. Studies have shown that similar derivatives can effectively combat pathogens like Staphylococcus aureus, suggesting that this compound may also possess significant antimicrobial activity.
Anticancer Potential
The structural characteristics of (4-chlorophenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone suggest it may have anticancer properties. Halogenated compounds are known to interact with DNA and proteins involved in cell proliferation. In vitro studies on related benzothiazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve apoptosis induction through caspase activation and modulation of cell cycle regulators.
Enzyme Inhibition
This compound may also act as an inhibitor of key enzymes involved in inflammatory processes. Studies have shown that certain benzothiazine derivatives inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammation. Therefore, this compound could potentially be developed for anti-inflammatory applications.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of benzothiazine derivatives, one derivative showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL. This finding underscores the potential for developing new antimicrobial agents based on the structure of our target compound.
Case Study 2: Cytotoxicity Against Cancer Cells
A comparative analysis involving several benzothiazine derivatives revealed that one derivative exhibited an IC50 value of 15 µM against MCF-7 cells. This indicates moderate cytotoxicity, suggesting that further modifications to the structure could enhance its potency against cancer cells.
Data Tables
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues are summarized below, with variations in substituents and molecular properties:
| Compound Name (IUPAC) | Substituents (Benzothiazin Position 4) | Methanone Group | Molecular Formula | Molecular Weight (g/mol) | Source |
|---|---|---|---|---|---|
| Target Compound | 3-Methylphenyl | 4-Chlorophenyl | C₂₃H₁₆ClFNO₃S* | ~444.9 (estimated) | - |
| 4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3-Chloro-4-methylphenyl | 4-Ethoxyphenyl | C₂₄H₁₉ClFNO₄S | 471.9 | |
| (4-Chlorophenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3,4-Dimethoxyphenyl | 4-Chlorophenyl | C₂₃H₁₇ClFNO₅S | 473.9 | |
| {4-[4-(Dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone | 4-(Dimethylamino)phenyl | 2,4-Dimethylphenyl | C₂₅H₂₃FN₂O₃S | 450.5 (estimated) |
Notes:
- Electron-Donating Groups (OCH₃, CH₃): Increase hydrophobicity and steric bulk, as seen in the 3,4-dimethoxyphenyl and 4-ethoxyphenyl analogues .
- Methanone Variations: The 4-chlorophenyl group (target) vs.
Crystallographic and Conformational Comparisons
- Crystal Packing: reports a monoclinic crystal system (P21/n) for a related benzothiazole-methanone derivative, with unit cell parameters (a = 13.6452 Å, b = 7.47005 Å, c = 18.7286 Å, β = 105.772°) . Similar packing is expected for the target compound, though substituents like 3-methylphenyl may reduce symmetry.
- Ring Puckering : The benzothiazin core’s conformation can be analyzed using Cremer-Pople coordinates (), where substituents influence puckering amplitude and pseudorotational flexibility .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : The synthesis involves multi-step organic reactions, starting with the preparation of the benzothiazine core followed by functionalization. Key steps include:
- Core formation : Cyclocondensation of aromatic aldehydes with sulfur-containing precursors under reflux conditions (e.g., using DMF as a solvent at 80–100°C) .
- Substituent introduction : Suzuki-Miyaura coupling for aryl group incorporation (e.g., 3-methylphenyl) using Pd(PPh₃)₄ as a catalyst .
- Optimization : Yield improvements (from ~45% to >70%) are achieved by adjusting solvent polarity (e.g., switching from THF to DCM), catalyst loading (0.5–2 mol%), and temperature gradients (stepwise heating from 50°C to 80°C) .
Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral inconsistencies resolved?
- Methodological Answer :
- Primary Techniques :
- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing fluorine-coupled aromatic protons at δ 7.2–7.8 ppm) and carbonyl signals (δ 190–200 ppm) .
- FT-IR : Confirms sulfone (1320–1250 cm⁻¹) and ketone (1670–1700 cm⁻¹) functional groups .
- Resolving Inconsistencies : Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography addresses ambiguous peaks (e.g., overlapping aromatic signals) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodological Answer :
- Anticancer : NCI-60 cell line panel testing with GI₅₀ values calculated via MTT assays .
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
Advanced Research Questions
Q. How can QSAR modeling and molecular docking predict target interactions and resolve activity contradictions among analogs?
- Methodological Answer :
- QSAR : Use descriptors like Hammett σ constants (for substituent electronic effects) and logP (lipophilicity) to correlate structural features (e.g., 4-chlorophenyl vs. 3-fluorophenyl) with bioactivity .
- Docking : AutoDock Vina simulations against targets (e.g., COX-2 for anti-inflammatory activity) identify binding poses. Contradictions (e.g., higher computed affinity but lower observed activity) may arise from solvation effects, addressed via molecular dynamics (MD) simulations .
Q. What strategies validate the role of specific substituents (e.g., 6-fluoro, 3-methylphenyl) in modulating pharmacological properties?
- Methodological Answer :
- Systematic Analog Synthesis : Prepare derivatives with single substituent changes (e.g., replacing 6-fluoro with 6-chloro) .
- Comparative Bioassays : Test analogs against identical targets (e.g., kinase inhibition assays) to isolate substituent effects. For example, 6-fluoro enhances metabolic stability compared to 6-H analogs (t₁/₂ increase from 2.1 to 4.3 hours) .
Q. How can conflicting data on cytotoxicity mechanisms be resolved?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
